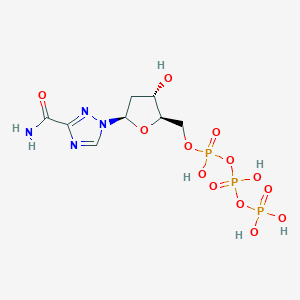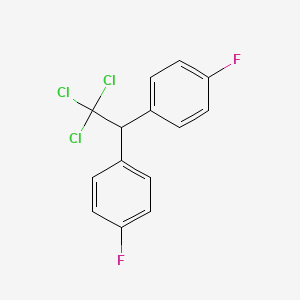
Glucocamelinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucocamelinin is a glucosinolate compound found in Camelina sativa, an oilseed crop in the Brassicaceae family . Glucosinolates are secondary metabolites known for their role in plant defense and potential health benefits . This compound, specifically, is characterized by its unique structure, which includes a glucose molecule covalently bonded to a sulfur and a sulfated dioxamine with a methylsulfinyl decyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of glucocamelinin involves the extraction of glucosinolates from Camelina sativa seeds. The seeds are first ground into a fine powder and then extracted using 80% cold methanol to denature myrosinase, an enzyme that can degrade glucosinolates . The extract is then separated using high-performance liquid chromatography (HPLC) with an HSS T3 column . This method avoids the tedious desulfation steps and toxic reagents typically used in glucosinolate extraction .
Industrial Production Methods
For industrial production, the extraction process is scaled up to handle larger quantities of Camelina sativa seeds. The seeds are processed in large batches, and the extraction is carried out using industrial-grade methanol and acetonitrile . The separation and purification steps are also scaled up, utilizing industrial HPLC systems to ensure high precision and accuracy in the quantification of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Glucocamelinin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfur atom in this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce the sulfinyl group in this compound.
Major Products
The major products formed from these reactions include various sulfur-containing compounds and glucose derivatives .
Aplicaciones Científicas De Investigación
Glucocamelinin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of glucocamelinin involves its interaction with various molecular targets and pathways. Upon hydrolysis by myrosinase, this compound releases bioactive compounds that can modulate cellular processes . These compounds can interact with signaling pathways involved in inflammation and apoptosis, contributing to their potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Glucoarabin: Another glucosinolate found in Camelina sativa, characterized by a methylsulfinyl nonyl group.
Homoglucocamelinin: Similar to this compound but with an undecyl group instead of a decyl group.
Uniqueness
This compound is unique due to its specific methylsulfinyl decyl group, which imparts distinct chemical and biological properties . This structural uniqueness contributes to its specific interactions with molecular targets and its potential health benefits .
Propiedades
Fórmula molecular |
C18H34KNO10S3 |
|---|---|
Peso molecular |
559.8 g/mol |
Nombre IUPAC |
potassium;[(E)-[11-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylundecylidene]amino] sulfate |
InChI |
InChI=1S/C18H35NO10S3.K/c1-31(24)11-9-7-5-3-2-4-6-8-10-14(19-29-32(25,26)27)30-18-17(23)16(22)15(21)13(12-20)28-18;/h13,15-18,20-23H,2-12H2,1H3,(H,25,26,27);/q;+1/p-1/b19-14+;/t13-,15-,16+,17-,18+,31?;/m1./s1 |
Clave InChI |
DVZXLLCGODRPTD-VJZBKDBFSA-M |
SMILES isomérico |
CS(=O)CCCCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canónico |
CS(=O)CCCCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)









![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)

